molecular formula C10H18N4O2S B2593289 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine CAS No. 926266-29-7

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine

Cat. No.: B2593289
CAS No.: 926266-29-7
M. Wt: 258.34
InChI Key: IVKDKZHQNRRRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine” is a chemical compound with the molecular weight of 258.34 . It has the IUPAC name “this compound” and the InChI code "1S/C10H18N4O2S/c1-8-10(9(2)12-11-8)17(15,16)14-6-4-13(3)5-7-14/h4-7H2,1-3H3,(H,11,12)" .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The compound also contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .

Scientific Research Applications

Synthesis and Characterization

  • Sulfonylated Aminopyrazoles Synthesis : Research has shown the synthesis of sulfonylated aminopyrazoles like 3,5-dimethyl-4-tosylamino-1H-pyrazole, indicating the versatility of this class of compounds in organic synthesis (Povarov et al., 2017).

  • Complexes with Pyrazole Derivatives : Pyrazole derivatives like 3,5-dimethylpyrazole have been used to synthesize cis-[Ru(bpy)2(Cl)(L)]+ complexes, illustrating their potential in inorganic chemistry (Jude et al., 2009).

Biological Activity

  • Antibacterial Activity : A study synthesized 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antibacterial activity, demonstrating the biological potential of these compounds (Al-Smaisim, 2012).

  • Cytotoxicity Studies : The cytotoxicity of bis(pyrazol-1-yl)-Alkane Derivatives linked by polymethylene chains was investigated, showing the relevance of pyrazole derivatives in medicinal chemistry (Zatonskaya et al., 2016).

  • Anticancer Activities : New 4-Aminoantipyrine-Based Heterocycles were synthesized using 4-aminoantipyrine, a pyrazole derivative, and evaluated for anti-breast cancer activity, highlighting the potential of these compounds in cancer research (Ghorab et al., 2014).

Chemical Properties and Synthesis Techniques

  • Microwave-Mediated Synthesis : Efficient synthesis of benzothiazole- and benzimidazole-based heterocycles using pyrazole derivatives was achieved through microwave-mediated techniques, showing the efficiency of modern synthesis methods (Darweesh et al., 2016).

  • Synthesis of Pyrazolopyridines : Novel synthesis methods for creating pyrazolopyridine derivatives have been developed, illustrating the compound's utility in heterocyclic chemistry (Shaaban et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-8-10(9(2)12-11-8)17(15,16)14-6-4-13(3)5-7-14/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKDKZHQNRRRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.